1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the oxadiazole and triazole rings. Researchers have employed various synthetic routes, such as radical protodeboronation of alkyl boronic esters . Further studies are needed to optimize and streamline the synthesis for practical applications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
1,3,4-Oxadiazole N-Mannich Bases
These compounds have been synthesized and evaluated for their antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like fungi. Piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, indicating their potential as effective antimicrobial agents (L. H. Al-Wahaibi et al., 2021).
Anticancer Evaluation
Synthesis and Anticancer Evaluation of Oxadiazoles and Triazoles
A series of oxadiazole and triazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Several compounds exhibited significant cytotoxicity, highlighting their potential in cancer research (N. Y. Megally Abdo & M. Kamel, 2015).
Acetyl- and Butyrylcholinesterase Inhibition
5-Aryl-1,3,4-oxadiazol-2-amines
These compounds have shown moderate dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurological disorders. The study identifies potential therapeutic agents for treating dementias and myasthenia gravis (Václav Pflégr et al., 2022).
Energetic Materials
1,2,4-Triazole-1,2,4-oxadiazole-Derived Energetic Materials
Incorporating oxadiazole into triazole has led to the creation of new energetic compounds with promising detonation performance and safety profiles. This work advances the development of materials for energetic applications (Wenli Cao et al., 2021).
Photoreactivity and Synthesis
Photochemical Synthesis of Fluorinated Heterocycles
The study explores a photochemical methodology for synthesizing fluorinated oxadiazoles, demonstrating a route to access fluorinated heterocyclic compounds which are valuable in various scientific applications (S. Buscemi et al., 2001).
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-4-6-12(7-5-11)18-21-19(28-23-18)16-17(20)25(24-22-16)13-8-14(26-2)10-15(9-13)27-3/h4-10H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWQZUDPIWXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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